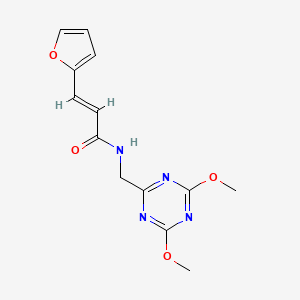

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-19-12-15-10(16-13(17-12)20-2)8-14-11(18)6-5-9-4-3-7-21-9/h3-7H,8H2,1-2H3,(H,14,18)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVFIUFFMMTCCJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a triazine ring and a furan moiety, which are known to contribute to various biological interactions. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)prop-2-enamide |

| Molecular Formula | C16H18N4O4 |

| Molecular Weight | 342.34 g/mol |

| CAS Number | 2035022-24-1 |

The compound's distinctive features include the presence of methoxy groups on the triazine ring and the furan group, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazine ring is known to exhibit interactions with nucleic acids and proteins, potentially leading to modulation of cellular pathways involved in proliferation and apoptosis.

Anticancer Potential

Research has indicated that compounds containing triazine moieties exhibit anticancer properties. For instance, studies have shown that certain triazine derivatives can inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell survival. The inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .

A recent study evaluated the anticancer activity of related compounds against various cancer cell lines, demonstrating that modifications in the side chains significantly affect their potency. For example, compounds with similar structural frameworks exhibited selective activity against human tumor cells such as Mia PaCa-2 and PANC-1 .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence supporting the antimicrobial activity of triazine derivatives. Compounds structurally similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the methoxy groups or the furan substituent can significantly alter the compound's efficacy against various biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cells |

| Variation in furan substituent | Altered antimicrobial efficacy |

| Changes in triazine substituents | Enhanced enzyme inhibition |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of triazine derivatives for their anticancer properties. Among these derivatives, one compound closely related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. This study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related triazine compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones in disk diffusion assays, suggesting strong antimicrobial potential .

Scientific Research Applications

Structural Insights

The compound features a triazine ring, which is known for its reactivity in chemical synthesis. The presence of the furan ring enhances its potential biological activity, making it a candidate for various applications in medicinal chemistry.

Peptide Synthesis

The compound is widely used as a coupling reagent in peptide synthesis. Its ability to activate carboxylic acids facilitates the formation of amides from amino acids. This property is crucial in developing peptides with specific biological functions.

Table 1: Peptide Synthesis Applications

| Application | Description |

|---|---|

| Coupling Reagent | Activates carboxylic acids for amide bond formation |

| Bioconjugation | Links peptides to other biomolecules for therapeutic use |

Anticancer Activity

Recent studies have demonstrated that (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide exhibits significant anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

The mechanism by which this compound induces apoptosis involves the activation of caspase pathways and modulation of Bcl-2 family proteins .

Biological Modifications

The compound is also utilized in modifying biomolecules for various applications, including:

- Cross-linking agents : Used in the development of biodegradable films from carboxymethyl cellulose.

Table 3: Biological Modification Applications

| Application | Description |

|---|---|

| Cross-linking Agent | Enhances mechanical properties of biodegradable materials |

| Biomolecule Modification | Facilitates the attachment of functional groups to biomolecules |

Industrial Applications

In addition to its research applications, this compound is employed in the production of specialty chemicals and materials with specific properties.

Table 4: Industrial Applications

| Application | Description |

|---|---|

| Specialty Chemicals | Used in the synthesis of chemicals with tailored functionalities |

| Material Science | Employed in developing new materials with enhanced properties |

Case Study 1: Anticancer Research

A study published in ACS Omega evaluated the anticancer activity of synthesized compounds related to this compound. The results indicated promising activity against multiple cancer cell lines with mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Peptide Synthesis Optimization

Research focused on optimizing peptide synthesis using this compound as a coupling agent showed improved yields and purity of the desired peptides compared to traditional methods. The study highlighted the efficiency of the triazine moiety in facilitating these reactions.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide?

Methodological Answer:

The synthesis typically involves coupling a triazine derivative with a furan-containing acrylamide precursor. For example, a reflux reaction in ethanol with piperidine as a catalyst can yield high-purity products. Key steps include:

- Condensation : Reacting 4,6-dimethoxy-1,3,5-triazin-2-ylmethylamine with 3-(furan-2-yl)acryloyl chloride in anhydrous DMF.

- Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to isolate the product, followed by recrystallization in ethanol .

- Validation : Confirm purity via melting point analysis (e.g., ~184°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Basic: How is the compound characterized structurally and analytically?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.5–7.2 ppm, triazine methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 363.1365) .

- Elemental Analysis : Compare calculated vs. observed C, H, N content to ensure stoichiometric accuracy .

Advanced: What strategies are used to resolve contradictory bioactivity data in different studies?

Methodological Answer:

Discrepancies in bioactivity (e.g., anticancer vs. enzyme inhibition) may arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based cell viability vs. fluorescence enzymatic assays) .

- Structural Isomerism : Verify the E-configuration via NOESY NMR (absence of cross-peaks between acrylamide protons and triazine groups) .

- Solubility Effects : Use DMSO stock solutions at <0.1% v/v to avoid solvent interference .

Advanced: How can computational models predict the compound’s reactivity or binding interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the triazine ring .

- Molecular Docking : Simulate interactions with targets like Sortase A (e.g., hydrogen bonding between the triazine methoxy groups and Arg-139) .

- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP ~2.1) and cytochrome P450 interactions .

Basic: What purification techniques are effective for isolating the compound?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted triazine precursors .

- Recrystallization : Ethanol or methanol as solvents yield crystals with >98% purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for analytical-scale purification .

Advanced: How does the 4,6-dimethoxy-1,3,5-triazine moiety influence electrochemical properties?

Methodological Answer:

The triazine core enhances electron-deficient behavior, which can be studied via:

- Cyclic Voltammetry : A reduction peak at −1.2 V (vs. Ag/AgCl) indicates triazine ring reduction .

- Impedance Spectroscopy : Low charge-transfer resistance due to conjugation with the acrylamide group .

Advanced: What are the design principles for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Substituent Variation : Replace the furan-2-yl group with thiophene or pyridine to assess π-π stacking effects .

- Methoxy Group Modification : Replace methoxy with ethoxy or amine groups to modulate steric hindrance .

- Bioisosteric Replacement : Substitute the triazine ring with pyrimidine to compare binding affinity .

Basic: How is stability assessed under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (e.g., >90% stability at pH 7) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C .

Advanced: What methodologies identify biological targets or mechanisms of action?

Methodological Answer:

- Pull-Down Assays : Use biotinylated analogs to capture binding proteins from cell lysates .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify resistance-associated genes (e.g., MTHFD2 for folate metabolism) .

- Metabolomic Profiling : LC-MS/MS to track changes in ATP/ADP ratios or ROS levels post-treatment .

Advanced: How are environmental and safety considerations addressed in handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.